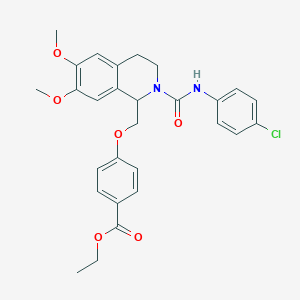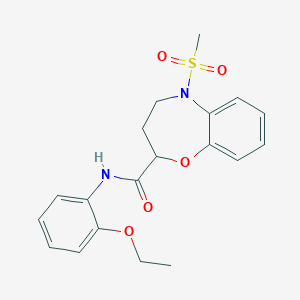![molecular formula C28H28N4O3 B11228154 2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide](/img/structure/B11228154.png)
2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and pharmaceutical applications . This particular compound is characterized by the presence of a quinoxaline core, a cyclohexylacetamido group, and a naphthylacetamide moiety, making it a unique and potentially valuable molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclocondensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . This intermediate is then subjected to further reactions to introduce the cyclohexylacetamido and naphthylacetamide groups.
Cyclocondensation: o-Phenylenediamine reacts with a 1,2-dicarbonyl compound (e.g., glyoxal) under acidic conditions to form the quinoxaline core.
Acylation: The quinoxaline intermediate is acylated with cyclohexylacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the cyclohexylacetamido group.
Amidation: The final step involves the reaction of the acylated quinoxaline with naphthylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to modify the quinoxaline core or other functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional carbonyl or hydroxyl groups, while reduction can lead to partially or fully reduced quinoxaline cores.
科学研究应用
2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide has several scientific research applications:
作用机制
The mechanism of action of 2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects . Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory properties .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a simpler structure but similar core.
Naphthylacetamide: A compound with a similar naphthylacetamide moiety but lacking the quinoxaline core.
Cyclohexylacetamide: A compound with a similar cyclohexylacetamido group but lacking the quinoxaline core.
Uniqueness
2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide is unique due to its combination of the quinoxaline core, cyclohexylacetamido group, and naphthylacetamide moiety.
属性
分子式 |
C28H28N4O3 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
2-[3-[acetyl(cyclohexyl)amino]-2-oxoquinoxalin-1-yl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C28H28N4O3/c1-19(33)32(21-12-3-2-4-13-21)27-28(35)31(25-17-8-7-15-24(25)30-27)18-26(34)29-23-16-9-11-20-10-5-6-14-22(20)23/h5-11,14-17,21H,2-4,12-13,18H2,1H3,(H,29,34) |
InChI 键 |
MXJNSIYEGRRXSY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C1CCCCC1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-bromophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11228072.png)

![N-(4-iodophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228091.png)
![1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclohexanamine](/img/structure/B11228104.png)
![N-(3,4-dimethoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11228112.png)
![N-benzyl-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11228113.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B11228114.png)
![1-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228122.png)
![6-allyl-N-(2,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228132.png)
![2-({[1-(4-Bromophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11228138.png)
![N-(4-((7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B11228140.png)
![1-(3-chloro-4-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228143.png)
![N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11228145.png)

